Cas no 107812-57-7 (2-Propenoic acid,3-phenyl-,decahydro-7-hydroxy-1,1,7-trimethyl-4-methylene-1H-cycloprop[e]azulen-2-ylester, [1aR-(1aa,2a,4aa,7b,7ab,7ba)]- (9CI))
![2-Propenoic acid,3-phenyl-,decahydro-7-hydroxy-1,1,7-trimethyl-4-methylene-1H-cycloprop[e]azulen-2-ylester, [1aR-(1aa,2a,4aa,7b,7ab,7ba)]- (9CI) structure](https://ko.kuujia.com/scimg/cas/107812-57-7x500.png)
107812-57-7 structure
상품 이름:2-Propenoic acid,3-phenyl-,decahydro-7-hydroxy-1,1,7-trimethyl-4-methylene-1H-cycloprop[e]azulen-2-ylester, [1aR-(1aa,2a,4aa,7b,7ab,7ba)]- (9CI)
2-Propenoic acid,3-phenyl-,decahydro-7-hydroxy-1,1,7-trimethyl-4-methylene-1H-cycloprop[e]azulen-2-ylester, [1aR-(1aa,2a,4aa,7b,7ab,7ba)]- (9CI) 화학적 및 물리적 성질
이름 및 식별자
-
- 2-Propenoic acid,3-phenyl-,decahydro-7-hydroxy-1,1,7-trimethyl-4-methylene-1H-cycloprop[e]azulen-2-ylester, [1aR-(1aa,2a,4aa,7b,7ab,7ba)]- (9CI)
- [(1aR,2S,4aR,7R,7aR,7bR)-7-hydroxy-1,1,7-trimethyl-4-methylidene-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[e]azulen-2-yl] (E)-3-phenylprop-2-enoate
- 2-Propenoic acid,3-phenyl-,decahydro-7-hydroxy-1,1,7-trimethyl-4-methylene-1H-cycloprop[e]azul...
- guayulin C
- (1aR,2S,4aR,7R,7aR,7bR)-7-hydroxy-1,1,7-trimethyl-4-methylidenedecahydro-1H-cyclopropa[e]azulen-2-yl (2E)-3-phenylprop-2-enoate
- 2-Propenoic acid, 3-phenyl-, decahydro-7-hydroxy-1,1,7-trimethyl-4-methylene-1H-cycloprop(e)azulen-2-yl ester, (1aR-(1aalpha,2alpha,4aalpha,7beta,7abeta,7balpha))-
- Guayulin-C
- 107812-57-7
-
- 인치: InChI=1S/C24H30O3/c1-15-14-18(27-19(25)11-10-16-8-6-5-7-9-16)21-22(23(21,2)3)20-17(15)12-13-24(20,4)26/h5-11,17-18,20-22,26H,1,12-14H2,2-4H3/b11-10+/t17-,18-,20+,21+,22-,24+/m0/s1
- InChIKey: AEXQMXFOIBLFPN-JHNOMLDSSA-N
- 미소: C1C=CC(/C=C/C(O[C@H]2CC(=C)[C@H]3[C@@H]([C@](CC3)(C)O)[C@@H]3C(C)(C)[C@H]23)=O)=CC=1
계산된 속성
- 정밀분자량: 366.2196
- 동위원소 질량: 366.21949481g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 3
- 중원자 수량: 27
- 회전 가능한 화학 키 수량: 4
- 복잡도: 642
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 6
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 1
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 4.6
- 표면전하: 0
- 상호 변형 이기종 수량: 아무것도 아니야
- 토폴로지 분자 극성 표면적: 46.5Ų
실험적 성질
- PSA: 46.53
2-Propenoic acid,3-phenyl-,decahydro-7-hydroxy-1,1,7-trimethyl-4-methylene-1H-cycloprop[e]azulen-2-ylester, [1aR-(1aa,2a,4aa,7b,7ab,7ba)]- (9CI) 관련 문헌
-
1. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677
-
Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
-
Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256
-
Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
107812-57-7 (2-Propenoic acid,3-phenyl-,decahydro-7-hydroxy-1,1,7-trimethyl-4-methylene-1H-cycloprop[e]azulen-2-ylester, [1aR-(1aa,2a,4aa,7b,7ab,7ba)]- (9CI)) 관련 제품
- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)
- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)
- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)
- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)
- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)
- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)
- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)
- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)
추천 공급업체
钜澜化工科技(青岛)有限公司
골드 회원
중국 공급자
대량

Synrise Material Co. Ltd.
골드 회원
중국 공급자
대량
